5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Mode of Action
Triazolopyridines typically interact with their targets through a variety of mechanisms, including acting as agonists or antagonists .
Biochemical Pathways
Triazolopyridines are known to affect a variety of biochemical pathways due to their broad receptor affinity .
Result of Action
Triazolopyridines are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that regulates gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting microtubule polymerization, thereby inhibiting cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with JAK1 and JAK2 kinases results in the inhibition of their activity, thereby blocking downstream signaling pathways involved in inflammation and cancer progression . Additionally, its binding to RORγt alters the expression of target genes, impacting immune responses and metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological effects. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it influences gene expression by binding to nuclear receptors such as RORγt . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-aminopyridine with a suitable carboxylic acid derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This can include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound in biological studies to investigate the function of specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include other triazolopyridine derivatives, such as:
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 5-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and carboxylic acid group allows for unique interactions with molecular targets and provides opportunities for further functionalization .
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZAXCKSFGKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.